molecular formula C13H16O4 B11872441 6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 5101-02-0

6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11872441
CAS No.: 5101-02-0
M. Wt: 236.26 g/mol
InChI Key: JXOJACBQVPRJOI-UHFFFAOYSA-N
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Description

6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenes This compound is characterized by the presence of three methoxy groups attached to the naphthalene ring, along with a dihydro ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7,8-trimethoxynaphthalene.

    Reduction: The naphthalene ring is subjected to reduction conditions to form the dihydronaphthalene intermediate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The dihydronaphthalene intermediate is then oxidized to introduce the ketone functional group. This can be achieved using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols.

    Substitution: Derivatives with substituted functional groups.

Scientific Research Applications

6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The methoxy groups and the ketone functional group play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    6,7,8-Trimethoxy-1-naphthol: Similar structure but with a hydroxyl group instead of a ketone.

    6,7,8-Trimethoxy-2-naphthoic acid: Contains a carboxylic acid group instead of a ketone.

    6,7,8-Trimethoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but fully saturated.

Uniqueness

6,7,8-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both methoxy groups and a dihydro ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5101-02-0

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

6,7,8-trimethoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C13H16O4/c1-15-10-7-8-5-4-6-9(14)11(8)13(17-3)12(10)16-2/h7H,4-6H2,1-3H3

InChI Key

JXOJACBQVPRJOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)CCCC2=O)OC)OC

Origin of Product

United States

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